N-(2-Aminoethyl)-4-nitrobenzamide
Overview
Description
N-(2-Aminoethyl)-4-nitrobenzamide: is an organic compound that features both an aminoethyl group and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-aminoethanol. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Step 1: Conversion of 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride (SOCl2).
Step 2: Reaction of 4-nitrobenzoyl chloride with 2-aminoethanol in the presence of a base such as triethylamine (TEA) to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: The amino group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions:
Reduction: H2/Pd-C, NaBH4
Substitution: Alkyl halides, acyl chlorides
Condensation: Aldehydes, ketones
Major Products:
Reduction: N-(2-Aminoethyl)-4-aminobenzamide
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: Schiff bases
Scientific Research Applications
N-(2-Aminoethyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aminoethyl group can facilitate binding to proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)glycine
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness: N-(2-Aminoethyl)-4-nitrobenzamide is unique due to the presence of both an aminoethyl group and a nitrobenzamide moiety, which confer distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions, as well as its potential therapeutic applications, distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6,10H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWPRACPGGPLMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441052 | |
Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-27-2 | |
Record name | N-(2-Aminoethyl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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